Laurenditerpenol

Description

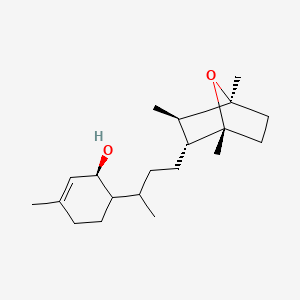

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S)-3-methyl-6-[4-[(1R,2R,3R,4S)-1,3,4-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]butan-2-yl]cyclohex-2-en-1-ol |

InChI |

InChI=1S/C20H34O2/c1-13-6-8-16(18(21)12-13)14(2)7-9-17-15(3)19(4)10-11-20(17,5)22-19/h12,14-18,21H,6-11H2,1-5H3/t14?,15-,16?,17-,18-,19+,20-/m1/s1 |

InChI Key |

JTUWBMRONSWGPE-ICSQUKMHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@]2(CC[C@@]1(O2)C)C)CCC(C)C3CCC(=C[C@H]3O)C |

Canonical SMILES |

CC1C(C2(CCC1(O2)C)C)CCC(C)C3CCC(=CC3O)C |

Synonyms |

laurenditerpenol |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Laurenditerpenol

Isolation from Marine Red Algae (Laurencia intricata)

Laurenditerpenol was first identified and isolated through bioassay-guided fractionation of the lipid extract of the marine red alga Laurencia intricata. acs.orgnih.gov The genus Laurencia is well-known for being a prolific source of diverse secondary metabolites, including halogenated sesquiterpenes, diterpenes, and acetogenins. nih.govmdpi.com The isolation process of this compound involves the collection of the algal biomass, followed by extraction and chromatographic techniques to separate the compound from the complex chemical mixture produced by the alga. acs.orgnih.gov

The producing organism, Laurencia intricata, is a marine species with a wide distribution in temperate and tropical seas. wikipedia.orgmedcraveonline.com It is typically found in shallow water habitats, from the intertidal zone to subtidal depths of up to 65 meters, often growing on hard substrates like rocks and corals or intermingled with seagrasses. wikipedia.orgalgaebase.org The type locality for this species is the Antilles. algaebase.org Specific collection sites for Laurencia intricata from which this compound has been studied include Discovery Bay, Jamaica. nih.gov Molecular and morphological studies have confirmed its presence in various other locations, highlighting its broad geographical range. researchgate.nettandfonline.com

Geographical Distribution of Laurencia intricata

| Region | Specific Location(s) | Source(s) |

|---|---|---|

| Caribbean Sea | Antilles, Discovery Bay (Jamaica), Dutch Caribbean | nih.govalgaebase.orgdutchcaribbeanspecies.org |

| Atlantic Ocean | South Florida (USA), Bermuda, North Atlantic | researchgate.nettandfonline.commarinespecies.org |

| Gulf of Mexico | Puerto Morelos (Quintana Roo, Mexico) | researchgate.nettandfonline.com |

| Indian Ocean / Andaman Sea | Myanmar Coastal Zones (Tanintharyi, Rakhine) | medcraveonline.com |

The collection of Laurencia intricata for the isolation of this compound has been documented through manual collection in its natural shallow-water habitat. nih.gov For instance, specimens were collected at a depth of 1 meter near the Discovery Bay Marine Laboratory in Jamaica. nih.gov

While large-scale cultivation of Laurencia intricata specifically is not widely detailed, general methodologies for the genus Laurencia have been developed, driven by interest in their bioactive compounds. wikipedia.org A common method is indoor tank cultivation, which utilizes excised apical tips from a thallus sample. wikipedia.org This approach allows for the propagation of the algae under controlled conditions, which can be beneficial for consistent production of biomass and secondary metabolites. Such cultivation is considered to have relatively low production costs, making small-scale operations potentially profitable for maximizing algae production. wikipedia.org

Postulated Ecological Roles in Marine Ecosystems

The production of secondary metabolites like this compound by marine organisms is rarely without purpose. These compounds are believed to play crucial roles in the organism's survival and interaction with its environment. dokumen.pubmarineconservationecologylab.com While direct experimental studies on the ecological functions of this compound are limited, its roles can be postulated based on the well-established functions of similar marine natural products. dokumen.pub

Marine algae, being sessile organisms, have evolved chemical defenses to deter consumption by herbivores such as fish and invertebrates. mdpi.comkhanacademy.org Secondary metabolites are a primary component of these defense strategies. dntb.gov.uabrookes.ac.uk The production of diterpenes, like this compound, by Laurencia species is thought to serve as a defense mechanism. mdpi.com These compounds can render the alga unpalatable or toxic to potential grazers, thereby reducing herbivory and increasing the alga's survival and reproductive success. khanacademy.orgresearchgate.net The complex and often unique chemical structures of these compounds are likely the result of an evolutionary arms race between the algae and their predators. nih.gov

Allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, is a known phenomenon in marine ecosystems. nih.govresearchgate.net Secondary metabolites released into the surrounding water can act as allelochemicals, inhibiting the growth of competing algae or microorganisms for space and resources. nih.gov It is postulated that this compound may be involved in such interactions, helping Laurencia intricata to secure its position on the substrate by deterring the settlement or growth of competitors in its immediate vicinity. nih.gov This form of chemical communication is a key factor in structuring marine benthic communities. nih.gov

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on submerged surfaces, is a significant challenge in the marine environment. nih.gov Many marine organisms have developed natural defenses against fouling. mdpi.com Red algae of the genus Laurencia are known to produce metabolites that prevent the attachment of bacteria and other fouling organisms, thereby keeping their surfaces clean for optimal light absorption and nutrient uptake. researchgate.net Compounds from Laurencia species have been shown to inhibit the formation of biofilms, which is the initial stage of the fouling process. researchgate.net this compound, as a secondary metabolite, is likely to contribute to the anti-fouling defense of Laurencia intricata by deterring the settlement of microbial films and the larvae of invertebrates. nih.govmicrobiologyjournal.org

Postulated Ecological Roles of this compound

| Ecological Role | Postulated Mechanism of Action | Source(s) |

|---|---|---|

| Defense against Herbivory | Acts as a feeding deterrent or toxin to marine grazers. | mdpi.comkhanacademy.org |

| Allelopathy / Chemical Communication | Inhibits the growth and settlement of competing organisms in the immediate vicinity. | nih.govnih.gov |

| Anti-fouling | Prevents the settlement and growth of bacteria and invertebrate larvae on the algal surface. | mdpi.comresearchgate.net |

Structural Characterization and Stereochemical Determination of Laurenditerpenol

Advanced Spectroscopic Methodologies for Structural Elucidation

The foundational step in characterizing Laurenditerpenol was the application of a suite of sophisticated spectroscopic techniques to piece together its molecular framework. acs.org

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₀H₃₄O₂. researchgate.net This information, indicating four degrees of unsaturation, provided the initial constraints for proposing possible structures. HRMS is a powerful tool that measures the mass-to-charge ratio of ions with high precision, allowing for the unambiguous determination of elemental compositions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural elucidation of this compound, with both one-dimensional (1D) and two-dimensional (2D) techniques providing critical insights. acs.org

The ¹H and ¹³C NMR spectra of this compound provided a wealth of information about its carbon skeleton and the chemical environment of its protons. nih.govnih.gov The ¹³C NMR and DEPT experiments indicated the presence of 20 carbons, which were categorized as three quaternary carbons, six methines, six methylenes, and five methyl groups. nih.gov Key resonances in the ¹³C NMR spectrum at δc 65.6 (C-1), 85.9 (C-11), and 84.9 (C-14) suggested that these carbons were bonded to electronegative heteroatoms, hinting at the presence of an ether linkage. nih.gov

The ¹H NMR spectrum revealed characteristic signals that further defined the structure. nih.gov Two doublets at 0.94 ppm and 0.97 ppm were indicative of two secondary methyl groups. nih.gov Three singlets at δ 1.29, 1.37, and 1.71 corresponded to three tertiary methyl groups. nih.gov Additionally, an olefinic methine proton was observed as a doublet at 5.65 ppm (H-2). nih.gov

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 65.6 | 4.13 br s |

| 2 | 123.9 | 5.65 d (4.5) |

| 3 | 139.7 | |

| 4 | 32.0 | |

| 16 | 0.94 d | |

| 19 | 0.97 d | |

| 18 | 1.29 s | |

| 17 | 1.37 s | |

| 20 | 1.71 s |

Two-dimensional NMR experiments were crucial for assembling the fragments identified by 1D NMR into a coherent structure. The ¹H-¹H COSY (Correlation Spectroscopy) spectrum established five distinct spin systems within the molecule. nih.gov The HMBC (Heteronuclear Multiple Bond Correlation) experiment was then used to connect these spin systems by identifying long-range correlations between protons and carbons. nih.govnih.gov For instance, HMBC correlations were observed from the proton at H-1 to carbons C-20, C-4, and C-6, linking different parts of the molecule. nih.gov

The relative stereochemistry of the substituents on each ring system was determined primarily through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.govacs.org NOESY identifies protons that are close in space, providing crucial information about the three-dimensional arrangement of atoms. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provided evidence for the presence of a hydroxyl group in this compound, showing a characteristic stretch at 3446 cm⁻¹. nih.gov This was further confirmed by acetylation of the molecule, which resulted in a downfield shift of the H-1 proton signal in the ¹H NMR spectrum, a common observation when a hydroxyl group is converted to an acetate (B1210297) ester. nih.gov

Chiroptical and Chemical Methods for Absolute Configuration Assignment

While spectroscopic methods revealed the structure and relative stereochemistry of this compound, determining its absolute configuration required a combination of chiroptical and chemical techniques. acs.orgnih.gov The initial spectroscopic analysis could not definitively assign the stereochemistry at several centers, including C6, C7, C10, C11, C14, and C15. nih.gov

The absolute configuration at the C-1 position was successfully determined using the modified Mosher's ester procedure. nih.govacs.org This chemical method involves reacting the alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride, to form diastereomeric esters. nih.gov By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage for the two diastereomers, the absolute configuration of the alcohol can be deduced. nih.gov In the case of this compound, the analysis of the Δδ (δS - δR) values for protons around the C-1 stereocenter indicated an S configuration. nih.gov

However, the complete absolute stereochemistry of this compound remained elusive until its total synthesis was accomplished. nih.govnih.gov The synthesis of various possible stereoisomers and comparison of their spectroscopic data with that of the natural product ultimately established the absolute configuration as (1S, 6R, 7S, 10R, 11R, 14S, 15R). nih.govnih.govacs.org This synthetic effort was crucial in resolving the remaining stereochemical ambiguities. nih.gov

Modified Mosher Ester Procedure

The absolute configuration at the C-1 position of this compound was initially determined using the modified Mosher ester procedure. nih.govnih.gov This chemical derivatization technique is a powerful tool in stereochemical analysis, particularly for chiral alcohols. The method involves the reaction of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride, to form diastereomeric esters.

In the case of this compound, separate samples were treated with (R)-(+)- and (S)-(−)-MTPA chloride in anhydrous pyridine (B92270) directly within NMR tubes. nih.gov This in-situ approach allowed for the formation of the corresponding (S)- and (R)-MTPA ester derivatives, designated as 1s and 1r, respectively. nih.gov Subsequent analysis of the ¹H NMR spectra of these diastereomers enabled the assignment of the absolute configuration at C-1. nih.govnih.gov The differences in the chemical shifts of protons near the newly formed chiral center in the two diastereomeric esters provide a basis for determining the spatial arrangement of the substituents.

X-ray Crystallographic Analysis of Derivatives

While the Mosher ester method was crucial for determining the stereochemistry at a specific center, X-ray crystallography of a key synthetic intermediate provided definitive proof of the absolute configuration of another part of the molecule. nih.gov During the total synthesis of this compound, a crystalline ketosulfone intermediate was produced. nih.gov

X-ray crystallographic analysis of this ketosulfone derivative unequivocally established the 7R configuration at the C7 methyl center. nih.gov This finding was critical as it confirmed the stereochemical outcome of a hydroboration/oxidation sequence used in the synthesis, which was predicted by the Felkin-Anh-Houk model of electrophilic addition. nih.gov The solid-state structure provided by X-ray analysis offered unambiguous evidence of the relative and absolute stereochemistry of this portion of the molecule, which was instrumental in guiding the remainder of the total synthesis and confirming the structure of the natural product. nih.gov

Elucidation of the Unprecedented 7-Oxabicyclo[2.2.1]heptane Ring System

A defining feature of this compound is its unprecedented 7-oxabicyclo[2.2.1]heptane ring system. nih.govnih.gov The presence of this unique structural motif, coupled with its contiguous stereogenic centers, presented a significant challenge for structural elucidation and total synthesis. nih.gov

Chemical Synthesis Approaches to Laurenditerpenol and Its Stereoisomers

Total Synthesis Strategies

The total synthesis of laurenditerpenol has been approached through various convergent strategies, which involve the synthesis of two or more complex fragments that are then coupled together to form the final molecule. nih.govucla.edunih.govscience.gov This approach allows for flexibility in the synthesis and facilitates the preparation of different stereoisomers for biological evaluation. nih.gov

A key retrosynthetic disconnection often involves breaking the C(8)-C(9) bond, separating the molecule into a cyclohexanol-containing fragment and an oxanorbornane subunit. acs.org The development of efficient methods to construct these key fragments and to couple them with high stereocontrol has been a central theme in the total synthesis of this compound. nih.govucla.eduacs.org

Asymmetric and Enantioselective Syntheses

Given the presence of seven stereocenters in this compound, the development of asymmetric and enantioselective syntheses has been crucial for obtaining optically pure stereoisomers and for determining the absolute configuration of the natural product. nih.govresearchgate.netnih.gov These syntheses employ a range of modern asymmetric reactions to control the stereochemical outcome of key bond-forming steps.

The Diels-Alder reaction has proven to be a powerful tool for the construction of the bicyclic core of this compound. ucla.eduacs.orgacs.org Both intermolecular and intramolecular versions of this cycloaddition have been explored. ucla.edu

One of the initial strategies utilized an "anion assisted" Diels-Alder reaction of a furanone enolate with methyl crotonate to produce a key bicyclic ketoester intermediate as a single diastereomer. nih.gov In other approaches, the well-known exo Diels-Alder adduct of 2,5-dimethylfuran (B142691) and maleic anhydride (B1165640) has served as a starting material, advantageously setting three of the four stereocenters of the oxanorbornane moiety in a single step. ucla.edu

Catalytic enantioselective Diels-Alder reactions have been instrumental in achieving asymmetry. For instance, Corey and coworkers developed a formal synthesis using a chiral oxazaborolidinium triflimide-catalyzed Diels-Alder reaction. researchgate.netacs.orgnih.govfigshare.com This reaction between 2,5-dimethylfuran and diethyl fumarate (B1241708) provided a key intermediate in high enantiomeric excess. acs.orgnih.gov The use of allenic esters as dienophiles in asymmetric Diels-Alder reactions has also been investigated to overcome challenges in synthesizing certain subunits. acs.org

Table 1: Key Diels-Alder Reactions in this compound Synthesis

| Diene | Dienophile | Catalyst/Conditions | Key Intermediate | Reference(s) |

|---|---|---|---|---|

| Lithium enolate of furanone | Methyl crotonate | Anion assisted | 6-exo ketoester | nih.gov |

| 2,5-Dimethylfuran | Maleic anhydride | Thermal | exo Diels-Alder adduct | ucla.edu |

| 2,5-Dimethylfuran | Diethyl fumarate | Chiral oxazaborolidinium triflimide | Enantiopure dicarboxylate | acs.orgnih.gov |

Sequential Michael addition reactions have been employed to construct key fragments of the this compound skeleton. acs.orgnih.govresearchgate.net One notable example involves the reaction of a lithium enolate with methyl crotonate, which proceeds through a sequential Michael addition to form a key bicyclic intermediate. thieme-connect.comnih.gov This approach has been incorporated into enantioselective syntheses of both (+) and (-) this compound. acs.orgresearchgate.netnih.gov

Sulfone chemistry has played a significant role in the synthesis of this compound, particularly in the coupling of the two main fragments and in directing stereoselective reactions. thieme-connect.comnih.gov A sulfone-mediated C-C bond formation between an allylic bromide and a bicyclic sulfone has been a key strategy. nih.gov This approach allows for the flexible incorporation of either enantiomer of the sulfone fragment. nih.gov

Furthermore, the phenylsulfone functionality has been shown to direct the stereochemistry of hydroboration reactions. thieme-connect.comnih.gov This sulfone-assisted hydroboration was a key step in an enantioselective synthesis of (-)-laurenditerpenol. thieme-connect.comresearchgate.net The sulfone group can later be removed, providing access to both possible stereoisomers at the newly formed stereocenter. nih.gov

The Julia-Kocienski olefination has been a dependable method for constructing the alkene bridge between the cyclohexanol (B46403) and oxanorbornane subunits of this compound. ucla.eduacs.orgnih.govacs.org This reaction typically involves the coupling of a sulfone with an aldehyde. ucla.eduacs.org In the total synthesis of racemic this compound, a key step was the Julia-Kocienski olefination-reduction process between a trimethylated oxanorbornane sulfone and a protected aldehyde derived from a lactone. ucla.eduacs.org This convergent approach also enabled the synthesis of several analogues for biological testing. ucla.edu

Asymmetric hydrogenation has been utilized as a key step to establish stereocenters in the this compound framework. acs.orgresearchgate.net A notable application is the remote homoallylic hydroxyl group-directed asymmetric hydrogenation. acs.orgresearchgate.netnih.govresearchgate.net This reaction, performed at ambient temperature and pressure, was a pivotal step in the enantioselective syntheses of both enantiomers of this compound. acs.orgresearchgate.netnih.gov This methodology proved to be more efficient than previously reported sequences. acs.org While direct hydrogenation of certain olefin intermediates proved unsuccessful in some instances, directed hydrogenations have offered a powerful alternative for stereocontrol. nih.gov

Racemic Syntheses

One of the early racemic syntheses employed a convergent strategy, highlighting the practicality of coupling two complex fragments to assemble the final molecule. acs.orgslideserve.com This approach underscored the challenges associated with controlling the relative stereochemistry of the multiple chiral centers in the absence of enantioselective control.

Convergent Synthetic Pathways

Convergent syntheses have proven to be the most effective strategies for constructing this compound and its stereoisomers. nih.govacs.orgacs.orgnih.govresearchgate.netacs.org These pathways typically involve the preparation of two key fragments of similar complexity, which are then coupled in a late-stage step. nih.govacs.org This approach offers significant advantages in terms of efficiency and flexibility, allowing for the independent synthesis and modification of each fragment. nih.govacs.org

A common retrosynthetic disconnection breaks the C8-C9 bond, separating the molecule into a substituted p-menthane (B155814) derivative and a functionalized oxanorbornane moiety. acs.org Various coupling methods have been explored to forge this crucial bond.

One prominent convergent synthesis utilized a Julia-Kocienski olefination-reduction process to connect a sulfone-containing oxanorbornane fragment with an aldehyde-bearing p-menthane-derived piece. acs.orgnih.govacs.orgresearcher.life This key step successfully formed the desired carbon-carbon bond, leading to the total synthesis of racemic this compound and its diastereomer. acs.orgnih.gov

Another successful convergent approach involved the nucleophilic addition of an organolithium species, derived from the p-menthane fragment, to an aldehyde on the oxanorbornane core. acs.orgnih.gov This strategy was employed in an enantioselective total synthesis of (-)-laurenditerpenol. acs.orgnih.gov

The flexibility of these convergent pathways has been instrumental in the synthesis of multiple stereoisomers of this compound. nih.govacs.orgnih.gov By preparing different stereoisomers of the key fragments, researchers were able to systematically construct a library of this compound analogs, which was essential for elucidating the absolute configuration of the natural product and for structure-activity relationship studies. nih.govacs.orgnih.gov

Synthesis of Key Intermediates and Advanced Building Blocks

The successful synthesis of this compound hinges on the efficient preparation of two key intermediates: a functionalized p-menthane derivative and a highly substituted 7-oxabicyclo[2.2.1]heptane (oxanorbornane) core. nih.govacs.orgacs.org The construction of these building blocks in enantiomerically pure form has been a major focus of synthetic efforts.

Derivatization of Furan-Based Precursors

Furan derivatives have served as versatile starting materials for the synthesis of the oxanorbornane fragment. acs.orgresearchgate.net The Diels-Alder reaction of a furan, such as 2,5-dimethylfuran, with a suitable dienophile is a powerful method for constructing the bicyclic core. acs.orgresearchgate.net

For instance, the Diels-Alder reaction between 2,5-dimethylfuran and maleic anhydride yields an exo adduct that serves as a precursor to the trimethylated oxanorbornane sulfone. acs.orgnih.gov This adduct undergoes a series of transformations, including selective epimerization and a tosylation-reduction sequence, to install the necessary methyl groups with the correct stereochemistry. acs.org

In enantioselective syntheses, chiral catalysts have been employed to control the stereochemical outcome of the Diels-Alder reaction. acs.orgnih.govresearchgate.net Corey's catalytic enantioselective Diels-Alder reaction of 2,5-dimethylfuran with diethyl fumarate has been utilized to prepare optically pure intermediates for the synthesis of (-)-laurenditerpenol. acs.orgnih.gov

Construction of Oxanorbornane Core Structures

The formation of the 7-oxabicyclo[2.2.1]heptane skeleton is a critical step in the synthesis of this compound. The Diels-Alder reaction of furans is the most common and efficient method for constructing this bicyclic system. acs.orgresearchgate.net The stereoselectivity of this reaction, particularly the endo/exo selectivity, is influenced by the reaction conditions and the nature of the reactants and catalysts used. researchgate.net

Once the oxanorbornane core is established, further functionalization is required to introduce the necessary substituents and stereocenters. This often involves a series of stereocontrolled reactions to install methyl groups and other functionalities at specific positions on the bicyclic scaffold. acs.org

Challenges and Innovations in Synthetic Methodology

The synthesis of this compound has presented several significant challenges, which have, in turn, spurred innovation in synthetic methodology. nih.govacs.orgresearchgate.net

One of the primary challenges lies in the stereocontrolled construction of the multiple contiguous stereocenters within the molecule. nih.govacs.org The relative and absolute stereochemistry of these centers has a profound impact on the biological activity of the final compound. nih.govacs.org To address this, synthetic chemists have developed and utilized a range of stereoselective reactions, including asymmetric Diels-Alder reactions and substrate-controlled reductions. nih.govacs.org

The formation of the C8-C9 bond between the two sterically hindered fragments has also been a significant hurdle. nih.govacs.org The development of robust and efficient coupling reactions, such as the Julia-Kocienski olefination and organometallic additions, has been crucial for overcoming this challenge. acs.orgacs.org

Furthermore, the synthesis of the unusual trimethylated oxanorbornane sulfone intermediate required the development of novel synthetic sequences. acs.org This included a selective base-promoted epimerization of an ester in the presence of a carboxylic acid, a transformation that was key to achieving the desired stereochemistry. acs.org

Biosynthetic Investigations of Laurenditerpenol

Delineation of the Diterpene Biosynthetic Pathwayuoa.gr

The biosynthesis of all diterpenoids originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govheraldopenaccess.usgenome.jp GGPP is formed from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). genome.jpfrontiersin.org In red algae like Laurencia, it is suggested that both the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways are retained for the synthesis of these isoprenoid units. heraldopenaccess.usheraldopenaccess.us

The formation of the laurenditerpenol skeleton from the linear GGPP precursor is proposed to proceed through a complex carbocation-driven cascade reaction. This process is initiated by a terpene cyclase enzyme. nih.govnih.gov The proposed pathway involves the following key transformations:

Initiation: The reaction begins with the protonation of a terminal double bond or the ionization of the diphosphate group from GGPP to generate an initial carbocation. nih.gov

Cascade Cyclization: This highly reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements. The specific folding of the GGPP substrate within the enzyme's active site dictates the stereochemical outcome of the cyclization cascade, leading to the specific ring system of the target molecule. nih.govnih.gov

Termination: The cascade is terminated by quenching the final carbocation, typically through deprotonation or by the addition of a water molecule, which would form the hydroxyl group characteristic of this compound. nih.gov

The formation of the distinctive 7-oxabicyclo[2.2.1]heptane core of this compound is a key step, likely involving an intramolecular attack by a hydroxyl group onto a carbocation intermediate, followed by further cyclization.

| Step | Precursor | Key Transformation | Intermediate/Product | Enzyme Class |

|---|---|---|---|---|

| 1 | IPP + DMAPP | Condensation reactions | Geranylgeranyl Diphosphate (GGPP) | Prenyltransferase (GGPPS) |

| 2 | Geranylgeranyl Diphosphate (GGPP) | Initiation and cascade cyclization/rearrangement | Polycyclic carbocation intermediate | Diterpene Synthase (Class II/I) |

| 3 | Polycyclic carbocation intermediate | Hydroxylation/Termination | This compound skeleton | Diterpene Synthase / Cytochrome P450 |

Role of Producing Organism's Enzymatic Machineryuoa.gr

The red algae of the genus Laurencia are prolific producers of halogenated and non-halogenated terpenoids. nih.govresearchgate.net The biosynthesis of this compound relies on specific enzymes encoded within the genome of Laurencia intricata. nih.govresearchgate.net The key enzymes are diterpene synthases (diTPSs), also known as terpene cyclases, which are responsible for the crucial cyclization phase. heraldopenaccess.usheraldopenaccess.us

Terpene cyclases are categorized into two main classes:

Class I Terpene Cyclases: These enzymes use a metal-dependent mechanism to ionize the diphosphate ester of the substrate, initiating the cyclization cascade. nih.govnih.gov They contain conserved motifs like the aspartate-rich DDXX(X)D motif. nih.gov

Class II Terpene Cyclases: These enzymes use an acid-base mechanism, protonating a double bond or epoxide to start the cascade. nih.govnih.govrsc.org

The formation of the complex this compound skeleton from the acyclic GGPP is catalyzed by a diTPS. nih.gov Recent studies on other marine algae have begun to identify the genes for these enzymes through transcriptome analysis. heraldopenaccess.usnih.gov It is highly probable that a specific diTPS from L. intricata binds GGPP in a precise conformation, guiding it through the cyclization and rearrangement steps to form the this compound core. nih.govnih.gov Following the creation of the core hydrocarbon skeleton, other enzymes, such as cytochrome P450 monooxygenases, are often required for subsequent oxidative modifications, like the introduction of the hydroxyl group to yield the final this compound molecule. researchgate.net

Comparative Analysis with Related Terpenoid Biosynthesisuoa.gr

The biosynthesis of this compound can be compared with that of other diterpenoids, which all share GGPP as a common precursor. nih.gov The vast structural diversity of diterpenoids arises from the remarkable catalytic versatility of different diterpene synthases. nih.govnih.gov Each diTPS acts as a unique molecular mold, forcing the flexible GGPP substrate into a specific shape and initiating a distinct cyclization cascade. nih.gov

For example, the biosynthesis of gibberellins, a class of plant hormones, also starts from GGPP. nih.gov However, the diTPSs involved, such as ent-copalyl diphosphate synthase (a Class II diTPS) and ent-kaurene (B36324) synthase (a Class I diTPS), lead to a completely different tetracyclic scaffold, ent-kaurene. researchgate.net This highlights how different enzymes can produce vastly different molecular architectures from the identical starting material.

Similarly, the biosynthesis of taxol precursors in Taxus species involves a taxadiene synthase that cyclizes GGPP into taxadiene, the parent skeleton of taxol, which is structurally distinct from this compound. researchgate.net The comparison underscores a key principle in terpenoid biosynthesis: the enzyme, not the substrate, is the primary determinant of the final carbon skeleton. The evolution of specialized diTPSs in organisms like Laurencia has enabled the production of unique structures like this compound. nih.gov

| Feature | This compound Biosynthesis | Gibberellin (ent-Kaurene) Biosynthesis | Taxol (Taxadiene) Biosynthesis |

|---|---|---|---|

| Producing Organism (Example) | Red Alga (Laurencia intricata) | Plants (e.g., Arabidopsis thaliana) | Yew (Taxus brevifolia) |

| Precursor | Geranylgeranyl Diphosphate (GGPP) | Geranylgeranyl Diphosphate (GGPP) | Geranylgeranyl Diphosphate (GGPP) |

| Key Cyclase(s) | Putative this compound Synthase | ent-Copalyl Diphosphate Synthase, ent-Kaurene Synthase | Taxadiene Synthase |

| Intermediate Skeleton | Proposed bicyclic intermediate | ent-Copalyl diphosphate, ent-Kaurene | Taxadiene |

| Final Skeleton Class | Novel bicyclic ether | Tetracyclic (Kaurane) | Tricyclic (Taxane) |

Molecular and Cellular Mechanisms of Action of Laurenditerpenol

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Activation

Laurenditerpenol effectively inhibits the activation of HIF-1, a key transcription factor that plays a crucial role in cellular adaptation to hypoxic (low oxygen) conditions, a common feature of solid tumors. nih.govnih.gov This inhibition is central to its potential as a selective agent against tumor cells.

The primary mechanism by which this compound inhibits HIF-1 activation is by blocking the accumulation of the oxygen-regulated HIF-1α subunit. nih.govnih.govnih.gov Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, it stabilizes and dimerizes with the constitutively expressed HIF-1β subunit, forming the active HIF-1 transcription factor. researchgate.net This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription. nih.govresearchgate.net

Western blot analysis has demonstrated that this compound completely blocks the hypoxic induction of nuclear HIF-1α protein without affecting the levels of the HIF-1β protein. nih.gov This suppression of HIF-1α accumulation effectively prevents the formation of the active HIF-1 complex and the subsequent activation of its downstream target genes, such as vascular endothelial growth factor (VEGF), a potent angiogenic factor. nih.gov

Table 1: Effect of this compound on HIF-1 Activation and Protein Levels

| Condition | HIF-1 Activation (Reporter Assay) | Nuclear HIF-1α Protein Level | Nuclear HIF-1β Protein Level |

|---|---|---|---|

| Normoxia (Control) | Baseline | Undetectable | Constitutively Expressed |

| Hypoxia (1% O₂) | Induced | Accumulated | Unchanged |

| Hypoxia + this compound (1 µM) | Completely Blocked | Undetectable | Unchanged |

Data derived from studies on T47D human breast tumor cells. nih.gov

A noteworthy aspect of this compound's action is its selectivity. It potently inhibits HIF-1 activation induced by hypoxia, with an IC₅₀ value of 0.4 µM in T47D human breast tumor cells. nih.govnih.gov However, it does not significantly affect HIF-1 activation induced by iron chelators, such as 1,10-phenanthroline. nih.govnih.gov Iron chelators mimic hypoxia by inhibiting the iron-dependent prolyl hydroxylases that mark HIF-1α for degradation. The lack of effect on iron chelator-induced HIF-1 activation suggests that this compound's mechanism is specific to the signaling pathway initiated by low oxygen conditions and is not a general inhibitor of the HIF-1 pathway. nih.gov This selectivity points towards a mechanism upstream of the direct regulation of prolyl hydroxylase activity. nih.govnih.gov

Interaction with Mitochondrial Electron Transport Chain

The selective inhibition of hypoxia-induced HIF-1 activation by this compound is linked to its effects on mitochondrial function. nih.govnih.gov

This compound has been shown to suppress mitochondrial oxygen consumption. nih.govnih.gov Specifically, it acts as an inhibitor of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). nih.govnih.gov The IC₅₀ for the inhibition of the mitochondrial electron transport pathway by this compound is approximately 0.8 µM. nih.gov Further evidence for its action at Complex I is the observation that it did not inhibit mitochondrial activity when succinate, a substrate for Complex II, was provided. nih.gov

Table 2: Inhibitory Activity of this compound

| Target | Cell Line | IC₅₀ Value |

|---|---|---|

| Hypoxia-activated HIF-1 | T47D | 0.4 µM |

| Mitochondrial Electron Transport Pathway | T47D | 0.8 µM |

IC₅₀ values represent the concentration required for 50% inhibition. nih.gov

The inhibition of mitochondrial respiration by this compound has significant implications for cellular oxygen levels. Under hypoxic conditions, the mitochondria are still a major site of oxygen consumption. By inhibiting Complex I, this compound reduces the rate of mitochondrial oxygen consumption. nih.gov This, in turn, increases the availability of intracellular oxygen. nih.gov An increase in cellular oxygen, even under hypoxic conditions, can promote the activity of the oxygen-dependent prolyl hydroxylases. These enzymes hydroxylate the HIF-1α subunit, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. nih.govrvaprostatecancersupport.org Therefore, by inhibiting mitochondrial respiration, this compound effectively promotes the oxygen-dependent degradation of HIF-1α, preventing its accumulation even in a low-oxygen environment. nih.govrvaprostatecancersupport.orgnih.gov

Downstream Molecular Effects on Gene Expression

By preventing the accumulation of HIF-1α and the activation of HIF-1, this compound consequently inhibits the expression of HIF-1 target genes. A key downstream effect is the inhibition of the induction of Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a critical factor in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. In T47D cells, hypoxia was shown to increase the level of secreted VEGF protein by 2.6-fold. nih.gov Treatment with this compound at a concentration of 1 µM inhibited this induction by 55%. nih.gov This demonstrates that the upstream effects of this compound on HIF-1α and mitochondrial function translate into tangible downstream consequences on the expression of genes that promote tumor survival and progression. nih.gov

Modulation of Hypoxia-Induced Gene Expression (e.g., VEGF, GLUT-1, LDHA, ENO1)

By inhibiting the HIF-1 pathway, this compound effectively downregulates the expression of several key genes that are crucial for tumor progression and metabolism. acs.orgalliedacademies.org

Vascular Endothelial Growth Factor (VEGF): this compound has been demonstrated to inhibit the hypoxia-induced secretion of VEGF in breast tumor cells. acs.orgnih.govnih.gov VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. acs.orgnih.gov By suppressing VEGF, this compound may exert anti-angiogenic effects. acs.orgalliedacademies.org

Glucose Transporter 1 (GLUT-1): The expression of GLUT-1, a protein that facilitates the transport of glucose across the cell membrane, is significantly increased under hypoxic conditions to meet the high energy demands of cancer cells. nih.govnih.gov this compound has been shown to suppress the hypoxia-induced expression of GLUT-1, thereby potentially limiting the glucose uptake and metabolic adaptation of tumor cells. nih.gov

Lactate Dehydrogenase A (LDHA) and Enolase 1 (ENO1): These enzymes are pivotal in the process of glycolysis, the metabolic pathway that cancer cells heavily rely on for energy production, especially in hypoxic environments. nih.govcore.ac.uk Research indicates that this compound can lead to the downregulation of glycolytic genes such as LDHA and ENO1, suggesting that it disrupts the metabolic machinery of cancer cells. nih.gov

Cellular Responses to this compound Treatment

The molecular effects of this compound translate into distinct cellular responses, most notably a selective toxicity towards cancer cells under low-oxygen conditions. acs.orgnih.govmdpi.com

Impact on Tumor Cell Survival under Hypoxic Conditions

This compound has been shown to suppress the survival of tumor cells specifically under hypoxic conditions. acs.orgnih.govnih.gov This hypoxia-selective cytotoxicity is a significant finding, as it suggests that the compound could preferentially target cancer cells within a tumor while having minimal effects on healthy, well-oxygenated tissues. acs.orgnih.govmdpi.com The ability of this compound to induce cell death in hypoxic areas is linked to its inhibition of the HIF-1-mediated adaptive responses. acs.orgnih.gov

Effects on Normoxic Cell Growth

In stark contrast to its effects under hypoxia, this compound does not significantly affect the growth of cells under normal oxygen levels (normoxia). acs.orgnih.govnih.gov Studies have shown that even at concentrations that are effective under hypoxic conditions, this compound has a markedly less pronounced effect on cell proliferation and viability in a normoxic environment. nih.govnih.gov This differential activity highlights the specificity of this compound for the hypoxic state. nih.govnih.gov

In Silico Studies on Potential Molecular Targets

Computational, or in silico, methods have been utilized to explore the potential molecular interactions of this compound, providing insights into its mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies of Laurenditerpenol Analogs

Synthesis and Evaluation of Stereoisomers

The total synthesis of laurenditerpenol and its stereoisomers has been a significant focus of research, aiming to unequivocally determine the absolute configuration of the natural product and to understand the impact of stereochemistry on its biological function. acs.orgnih.gov A highly convergent and flexible synthetic strategy has allowed for the creation of multiple stereoisomers, which were subsequently evaluated for their ability to inhibit HIF-1 activation. nih.govscience.gov

Initial efforts led to the synthesis of six of the eight plausible stereoisomers of this compound. acs.orgnih.gov This was achieved through a flexible synthetic pathway that allowed for the construction of various stereochemical arrangements. nih.gov The evaluation of these synthetic isomers was critical in confirming the absolute stereochemistry of the naturally occurring this compound as (1S, 6R, 7S, 10R, 11R, 14S, 15R). acs.orgnih.govresearchgate.net

Later, enantioselective syntheses of both enantiomers of this compound were developed, employing key steps like sequential Michael addition and remote homoallylic hydroxyl group-directed asymmetric hydrogenation. researchgate.net These synthetic achievements have not only provided access to various stereoisomers for biological testing but have also paved the way for the design of novel analogs with potentially enhanced or modified activities. nih.gov

Impact of Stereochemistry on Molecular Interactions

The stereochemical configuration of this compound has a profound effect on its biological activity, highlighting the specificity of its interaction with its molecular target. acs.org Studies on the synthesized stereoisomers revealed that even minor changes in the spatial arrangement of substituents can lead to a significant loss of inhibitory potency against HIF-1. acs.org

The naturally occurring (+)-laurenditerpenol, with its specific (1S, 6R, 7S) configuration in the core ring system, demonstrated the most potent activity. acs.org Analysis based on NOESY correlations and the modified Mosher ester procedure helped in assigning the relative and absolute configurations of the substituents, which was crucial for understanding these interactions. researchgate.net The precise three-dimensional structure is therefore essential for optimal binding and inhibition.

Identification of Stereoisomers with Modified Activity Profiles

The evaluation of the synthesized stereoisomers of this compound led to the identification of isomers with significantly different activity profiles. This comparative analysis was instrumental in pinpointing the critical stereocenters for HIF-1 inhibition.

The synthetic this compound (1c), matching the absolute configuration of the natural product, exhibited potent inhibition of hypoxia-induced HIF-1 activation in T47D breast tumor cells with an IC50 value of 0.82 μM, which is very close to the 0.4 μM of the isolated natural product. nih.govnih.gov In contrast, other stereoisomers showed markedly reduced or no activity.

For instance, the inversion of configuration at C7 (isomer 1d) resulted in a 76% decrease in potency compared to the synthetic this compound (1c). acs.org A more drastic loss of activity was observed with the inversion of configuration at C1, C6, and C7, which rendered the enantiomer ent-1g essentially inactive. acs.org These findings underscore the critical importance of the specific stereochemistry at these positions for the compound's biological function.

Table 1: HIF-1 Inhibitory Activity of this compound Stereoisomers

| Compound | Stereochemistry | IC50 (µM) for HIF-1 Inhibition |

| Natural this compound | (1S, 6R, 7S, 10R, 11R, 14S, 15R) | 0.4 |

| Synthetic this compound (1c) | (1S, 6R, 7S, 10R, 11R, 14S, 15R) | 0.82 |

| Isomer 1d | Inversion at C7 | ~3.4 |

| ent-1g | Inversion at C1, C6, C7 | Inactive |

Data sourced from studies on T47D breast tumor cells. nih.govacs.org

Derivatization and Analog Synthesis for Mechanistic Probes

To further investigate the mechanism of action and to probe the binding site of this compound, various derivatives and analogs have been synthesized. These synthetic efforts are aimed at creating tools to identify the molecular targets and to understand the intricate details of its inhibitory mechanism.

The synthesis of structural variants has been employed to create potent inhibitors that can act as mechanistic probes. science.gov While specific derivatization studies on this compound for mechanistic probes are still emerging, the principles of this approach are well-established in natural product chemistry. For example, the synthesis of derivatives with photoaffinity labels or fluorescent tags could enable the identification of binding proteins.

The finding that this compound suppresses mitochondrial oxygen consumption suggests that derivatization could also be used to create probes to specifically investigate its effects on the electron transport chain complex I. swmd.co.in The development of such analogs is an active area of research, with the goal of elucidating the complete mechanism of HIF-1 inhibition by this novel marine natural product.

Mapping Key Pharmacophores for HIF-1 Inhibition

The SAR studies, particularly the evaluation of different stereoisomers, have been instrumental in beginning to map the key pharmacophoric features of this compound required for HIF-1 inhibition. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

The data from stereoisomer analysis strongly suggest that the stereochemistry at positions C1, C6, and C7 is a critical component of the pharmacophore. acs.org The hydroxyl group at C1 and the specific spatial arrangement of the bicyclo[2.2.1]heptane ring system appear to be crucial for molecular recognition and binding. researchgate.net

While a detailed pharmacophore model is still under development, the current evidence points to a model where the specific stereochemistry of the core ring system and the presentation of key functional groups in a precise three-dimensional orientation are paramount for potent HIF-1 inhibition. Further synthesis and evaluation of simplified analogs and fragments of the this compound structure will be necessary to refine this pharmacophore model.

Advanced Research Methodologies Applied to Laurenditerpenol Studies

Bioassay-Guided Fractionation and Isolation Techniques

The discovery of laurenditerpenol from the tropical marine red alga Laurencia intricata was made possible through bioassay-guided fractionation. nih.govacs.org This process involves systematically separating a crude biological extract into smaller, less complex fractions and testing each fraction for a specific biological activity. In the case of this compound, the lipid extract of Laurencia intricata was identified as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) activation. acs.orgacs.org

The initial crude extract was obtained by treating the lyophilized alga with a mixture of dichloromethane (B109758) and methanol (B129727). nih.gov This extract then underwent vacuum liquid chromatography (VLC) on silica (B1680970) gel, using a gradient of hexanes, ethyl acetate (B1210297), and methanol for elution. nih.gov The fraction that demonstrated the highest inhibitory activity against HIF-1 was then subjected to further purification. nih.gov High-performance liquid chromatography (HPLC) was the final step in isolating the pure compound, this compound. nih.gov This methodical approach ensured that the compound with the desired biological effect was successfully isolated from a complex natural mixture. scielo.br

The structure of the isolated this compound was then determined using spectroscopic methods, and its relative configuration was assigned based on NOESY correlations. acs.orgnih.gov The absolute configuration at position C-1 was established using the modified Mosher ester procedure. acs.orgnih.gov

Reporter Gene Assays for Molecular Target Validation (e.g., HIF-1 reporter assays)

Reporter gene assays have been a cornerstone in validating the molecular targets of this compound, particularly its effect on the HIF-1 signaling pathway. acs.orgnih.gov These cell-based assays are designed to measure the activity of a specific signaling pathway by linking the expression of a reporter gene, such as luciferase, to a promoter that is regulated by the pathway of interest. lubio.ch

In the study of this compound, a T47D human breast tumor cell-based reporter assay was utilized. nih.govacs.org These cells were engineered to contain a luciferase reporter gene under the control of a hypoxia-response element (HRE). nih.gov When HIF-1 is active, it binds to the HRE and drives the expression of the luciferase gene, producing a measurable light signal. nih.govlubio.ch

This compound was found to potently inhibit hypoxia-activated HIF-1 with an IC₅₀ of 0.4 μM in this assay. nih.govacs.orgnih.gov This demonstrated a direct inhibitory effect on the HIF-1 signaling pathway. researchgate.net Further experiments using this reporter assay revealed that this compound selectively inhibits HIF-1 activation induced by hypoxia but not by iron chelators, providing more specific insight into its mechanism. acs.orgnih.gov The assay also showed that this compound inhibits the induction of vascular endothelial growth factor (VEGF), a downstream target of HIF-1. acs.org The specificity of this inhibition was confirmed, as the compound did not affect general luciferase expression from a control reporter. nih.gov

The use of reporter gene assays has been crucial in identifying and characterizing a range of natural product-derived HIF-1 inhibitors, with this compound being a prominent example. olemiss.edu

Advanced Mitochondrial Respiration Assays

To further understand the mechanism by which this compound inhibits HIF-1, advanced mitochondrial respiration assays were employed. acs.orgnih.gov These studies revealed that this compound suppresses oxygen consumption in tumor cells. acs.orgnih.gov This finding is significant because the inhibition of mitochondrial respiration under hypoxic conditions can increase the availability of cellular oxygen. nih.gov This, in turn, can promote the oxygen-dependent degradation of the HIF-1α protein, thereby inhibiting HIF-1 activity. nih.govnih.gov

Further investigations indicated that this compound acts as an inhibitor of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govmdpi.com This was concluded from the observation that the compound did not inhibit mitochondrial activity when succinate, a substrate for Complex II, was provided. nih.gov These findings position this compound as a member of a novel class of marine natural product-based mitochondrial inhibitors. nih.gov

Computational Modeling for Structure-Based Drug Discovery

Computational modeling and structure-based virtual screening have been applied to explore the potential of this compound as a lead compound for drug discovery. nih.gov In one study, this compound was among 20 marine-derived compounds evaluated for their potential to inhibit Akt1 and Akt2, protein kinases implicated in cancer. nih.gov

The three-dimensional structure of this compound was obtained from the PubChem database and subjected to energy minimization. nih.gov Molecular docking simulations were then performed using PyRx AutoDock VINA to predict the binding affinity of this compound to the active sites of Akt1 and Akt2. nih.gov This structure-based virtual screening approach helps in identifying promising lead compounds by evaluating their potential interactions with a biological target. nih.gov While the specific binding affinities from this particular study are part of a broader screening effort, the application of such computational methods is a key step in modern drug discovery, allowing for the rational design of more potent and selective analogs. nih.govorcid.org

Future Research Directions for Laurenditerpenol

Exploration of Undiscovered Biosynthetic Enzymes and Genetic Pathways

The biogenesis of laurenditerpenol within Laurencia species represents a significant knowledge gap. The biosynthetic pathways for terpenes in red algae are known to be complex, and the specific enzymes responsible for constructing the this compound skeleton have not yet been identified. researchgate.net Future research should prioritize the elucidation of this pathway.

Key Research Objectives:

Genomic and Transcriptomic Analysis: Employing next-generation sequencing ("omics") technologies on Laurencia intricata can help identify gene clusters encoding for terpene synthases, the enzymes that initiate the cyclization of geranylgeranyl pyrophosphate into the characteristic diterpene core. frontiersin.org

Enzyme Characterization: Following the identification of candidate genes, heterologous expression and in vitro assays are necessary to confirm the function of specific terpene synthases and subsequent modifying enzymes, such as cytochrome P450s, which are likely responsible for the oxidation and cyclization steps that form the final structure. core.ac.uk

Understanding Regulation: Investigating the environmental or developmental cues that trigger the expression of these biosynthetic genes in the alga would provide insight into the natural role of this compound.

Unraveling the biosynthetic machinery not only offers fundamental biological insights but also opens the door for metabolic engineering and synthetic biology approaches to produce this compound and novel analogs in heterologous hosts.

Development of Novel Synthetic Routes to Access Complex Analogs

The total synthesis of this compound has been achieved and was noted as a significant challenge due to its intricate structure, which includes a rare 7-oxabicyclo[2.2.1]heptane ring system and multiple contiguous stereocenters. nih.govacs.org While existing synthetic routes have been crucial for confirming the absolute configuration and providing material for biological testing, the development of more efficient and flexible synthetic strategies is a critical future direction. demokritos.grnih.govresearchgate.net

Future Synthetic Goals:

Analog Synthesis for SAR: Creating synthetic pathways that readily allow for the modification of various parts of the this compound scaffold. This would facilitate comprehensive structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for its HIF-1 inhibitory activity.

Access to Diastereomers: Synthesizing other stereoisomers of this compound to probe the stereochemical requirements for its biological activity. nih.gov

The synthesis of a diverse library of analogs is essential for optimizing potency, selectivity, and pharmacokinetic properties, which are crucial steps in the development of a therapeutic agent. researchgate.net

Detailed Kinetic and Thermodynamic Studies of Molecular Interactions

This compound inhibits HIF-1 activation by a distinct mechanism: it suppresses mitochondrial oxygen consumption at Complex I of the electron transport chain, which in turn blocks the hypoxia-induced accumulation of the HIF-1α protein. nih.govnih.gov While this primary molecular target has been identified, the precise nature of the interaction remains to be quantified.

Future research should focus on detailed biophysical studies to characterize the binding event.

| Parameter | Research Focus | Significance |

| Kinetic Constants | Determination of association (kon) and dissociation (koff) rate constants. | Reveals the speed of binding and the residence time of the inhibitor on its target. |

| Thermodynamic Parameters | Measurement of changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding. | Elucidates the driving forces (e.g., hydrogen bonds, hydrophobic interactions) of the molecular recognition process. |

| Binding Affinity | Calculation of the dissociation constant (Kd) or inhibition constant (Ki). | Provides a quantitative measure of the inhibitor's potency at the molecular level. |

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and specialized spectroscopic methods could be employed. A thorough understanding of these kinetic and thermodynamic profiles is fundamental for the rational design of second-generation inhibitors with improved affinity and specificity. nih.gov

Investigation of Potential Ecological Roles beyond Current Understanding

Marine organisms produce a vast array of secondary metabolites that are crucial for their survival, mediating interactions such as defense, competition, and reproduction. mdpi.comnih.gov While the pharmacological properties of this compound are a major focus, its ecological function for Laurencia intricata is considered significant but remains largely unexplored. researchgate.net

Potential Ecological Functions to Investigate:

Antifeedant Activity: Testing this compound as a deterrent against common marine herbivores to determine if it serves a defensive role.

Antifouling Properties: Assessing its ability to inhibit the settlement of bacteria, algae, and invertebrate larvae on surfaces, a common role for algal metabolites.

Allelopathy: Investigating whether this compound is released into the environment to inhibit the growth of competing seaweeds or corals. nih.gov

Antimicrobial Defense: Evaluating its activity against marine pathogens that could infect the alga.

Understanding the ecological context of this compound will provide a more complete picture of its biological significance and could reveal new bioactivities relevant to different applications.

Application of this compound as a Chemical Probe in Cell Biology

Small molecule inhibitors with well-defined mechanisms are invaluable tools for dissecting complex cellular processes. nih.gov this compound's specific action on mitochondrial respiration as a means to modulate HIF-1 signaling makes it a useful chemical probe. nih.govmdpi.com

Future work could focus on developing this compound-based probes to further explore its cellular effects.

Strategies and Applications:

Tagged Analogs: Synthesizing analogs of this compound appended with reporter tags (e.g., fluorophores, biotin, or clickable alkyne groups). acs.org

Target Identification: Using tagged probes in pull-down assays coupled with proteomics to confirm its binding to Complex I components and to identify any potential off-targets within the cell.

Subcellular Localization: Employing fluorescently labeled this compound in high-resolution microscopy to visualize its accumulation within cells and specifically within mitochondria.

Pathway Dissection: Using this compound as a specific inhibitor to study the downstream consequences of mitochondrial complex I inhibition on cellular metabolism and signaling under both normoxic and hypoxic conditions.

Such chemical biology approaches will be instrumental in refining our understanding of the link between mitochondrial function and hypoxic signaling pathways.

Advanced Analytical Techniques for Trace Analysis in Environmental Samples

To investigate the ecological roles of this compound, it is essential to be able to detect and quantify it at trace levels in complex environmental matrices. The development of highly sensitive and specific analytical methods is therefore a prerequisite for future ecological studies.

Recommended Analytical Approaches:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing a robust LC-MS/MS method in multiple reaction monitoring (MRM) mode would provide the high selectivity and sensitivity needed to quantify this compound in seawater, sediment, and biological tissues.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for unambiguous identification of this compound and for the discovery of related metabolites or degradation products in environmental samples.

Standardized Extraction Protocols: Optimizing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods to efficiently isolate this compound from various sample types prior to analysis.

These advanced analytical capabilities would enable studies on the fate and transport of this compound in the marine ecosystem, its stability, and its potential for bioaccumulation, all of which are critical for a comprehensive ecological assessment.

Q & A

Basic: What experimental methodologies are recommended for determining the absolute configuration of Laurenditerpenol's stereogenic centers?

To establish the absolute configuration of this compound’s stereogenic centers (e.g., C-1, C-6, C-7, C-10, and C-11), combine modified Kishi methods with advanced NMR spectroscopy.

- Modified Kishi Method : Apply chiral lanthanide shift reagents to analyze NMR chemical shifts adjacent to hydroxyl-bearing stereogenic centers. This resolves ambiguities in stereochemical assignments by correlating shifts with spatial arrangements .

- NOESY and Coupling Constants : Use proton-proton coupling constants (-values) and nuclear Overhauser effect spectroscopy (NOESY) to infer spatial proximity of protons, supporting relative configuration assignments. Cross-validate with synthetic analogs (e.g., unnatural stereoisomer 4) to confirm consistency in chemical shifts .

Advanced: How can researchers resolve contradictions in NMR data when comparing this compound with synthetic analogs?

Contradictions often arise from subtle differences in stereochemistry or solvent effects.

- Comparative Analysis : Tabulate and NMR shifts of this compound and its synthetic analogs (e.g., compound 4) under identical conditions (solvent, temperature). Discrepancies >0.1 ppm may indicate divergent stereochemistry .

- Diastereoselective Synthesis : Synthesize controlled stereoisomers to isolate variables. For example, if C-11 configuration differs, compare NOESY patterns to identify diagnostic cross-peaks .

- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts for proposed configurations and match experimental data.

Basic: What statistical approaches are critical for validating this compound’s bioactivity in preliminary assays?

- Dose-Response Analysis : Employ nonlinear regression (e.g., four-parameter logistic model) to calculate IC values. Ensure replicates () to assess variability.

- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to normalize data and minimize plate-to-plate variation.

- Error Reporting : Use standard deviation (SD) or standard error of the mean (SEM) for biological replicates. For high-throughput screens, apply Z’-factor metrics to evaluate assay robustness .

Advanced: How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by this compound. Use gene set enrichment analysis (GSEA) to prioritize targets .

- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., kinases, receptors) to test dependency. Measure changes in this compound’s efficacy via viability assays .

- Kinetic Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry.

Basic: What criteria define a rigorous research question for studying this compound’s ecological roles?

A robust question must be:

- FINER Framework : Feasible (access to marine samples), Interesting (evolutionary implications), Novel (uncharacterized biosynthetic pathways), Ethical (sustainable sourcing), Relevant (marine natural product discovery) .

- PICO Structure : Define Population (e.g., Laurencia algae), Intervention (this compound exposure), Comparison (related diterpenes), Outcome (antipredatory bioactivity) .

Advanced: How can researchers address reproducibility challenges in this compound isolation and purification?

- Standardized Protocols : Document solvent systems (e.g., hexane:EtOAc gradients), column pressures, and temperatures for HPLC. Share raw chromatograms in supplementary materials .

- Collaborative Trials : Engage independent labs to replicate isolation steps. Use Cohen’s κ statistic to quantify agreement in yield and purity metrics .

- Stability Studies : Monitor degradation under varying pH, light, and temperature to identify optimal storage conditions (e.g., -80°C under argon).

Basic: What spectroscopic techniques are essential for characterizing this compound’s functional groups?

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) stretches.

- High-Resolution MS : Confirm molecular formula (e.g., ) via exact mass (<5 ppm error).

- 2D NMR (HSQC, HMBC) : Map - correlations to assign quaternary carbons and long-range couplings .

Advanced: What strategies mitigate bias in meta-analyses of this compound’s pharmacological data?

- PRISMA Guidelines : Systematically screen literature using inclusion/exclusion criteria (e.g., peer-reviewed studies, IC ≤10 μM). Report excluded studies with reasons .

- Funnel Plots : Assess publication bias by plotting effect size against sample size. Use Egger’s regression to quantify asymmetry .

- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standard assays) and re-calculate pooled effect sizes.

Basic: How should researchers structure a discussion section contrasting this compound’s bioactivity with prior findings?

- Comparative Tables : Tabulate IC values, assay types, and cell lines from key studies (e.g., this compound vs. dactyloditerpenol acetate). Highlight mechanistic divergences .

- Limitations Framework : Acknowledge variables (e.g., solvent used in assays, cell passage number) that may explain disparities .

Advanced: What computational tools are recommended for predicting this compound’s biosynthetic gene clusters?

- AntiSMASH : Annotate putative terpene synthases and cytochrome P450s in Laurencia genomes. Prioritize clusters with >50% homology to known diterpene pathways .

- Molecular Networking (GNPS) : Compare this compound’s MS/MS fragmentation patterns with public databases to infer precursor-product relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.